(5-oxopyrrolidin-2-yl)methyl methanesulfonate
Overview
Description
(5-oxopyrrolidin-2-yl)methyl methanesulfonate is a chemical compound with a unique structure that combines the properties of methanesulfonic acid and a pyrrolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester typically involves the esterification of methanesulfonic acid with a pyrrolidinone derivative. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps are also scaled up, using industrial-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(5-oxopyrrolidin-2-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(5-oxopyrrolidin-2-yl)methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release methanesulfonic acid and the pyrrolidinone derivative, which can then interact with biological molecules. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or cellular processes.
Comparison with Similar Compounds
(5-oxopyrrolidin-2-yl)methyl methanesulfonate can be compared with other similar compounds, such as:
Methanesulfonic acid esters: These compounds share the methanesulfonic acid moiety but differ in the ester group.
Pyrrolidinone derivatives: These compounds have a similar pyrrolidinone structure but lack the methanesulfonic acid ester group.
The uniqueness of methanesulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester lies in its combination of these two functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
138541-54-5 |
---|---|
Molecular Formula |
C6H11NO4S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
(5-oxopyrrolidin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C6H11NO4S/c1-12(9,10)11-4-5-2-3-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
InChI Key |
JMGQIXBUDXIKDH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1CCC(=O)N1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.